molecular formula C20H14F5N3OS B284313 N-(3,4-difluorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide

N-(3,4-difluorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide

Numéro de catalogue B284313
Poids moléculaire: 439.4 g/mol
Clé InChI: MTHUTEYYKBPBQC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3,4-difluorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide, also known as DFTP, is a compound that has gained significant attention in the scientific research community due to its potential therapeutic applications.

Mécanisme D'action

The mechanism of action of N-(3,4-difluorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide involves the inhibition of various enzymes and signaling pathways that are involved in cancer growth, inflammation, and neurological disorders. N-(3,4-difluorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. In addition, N-(3,4-difluorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide has been found to inhibit the activation of nuclear factor-kappa B, a signaling pathway that is involved in inflammation. Furthermore, N-(3,4-difluorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide has been shown to inhibit the aggregation of amyloid-beta peptides, which is a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
N-(3,4-difluorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide has been found to have various biochemical and physiological effects in animal models. In cancer research, N-(3,4-difluorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide has been shown to induce apoptosis, which is a type of programmed cell death, in cancer cells. In addition, N-(3,4-difluorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide has been found to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth. Furthermore, N-(3,4-difluorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide has been shown to reduce inflammation by decreasing the production of pro-inflammatory cytokines. In neurological research, N-(3,4-difluorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide has been found to improve cognitive function and reduce the accumulation of amyloid-beta peptides in the brain.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-(3,4-difluorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide in lab experiments is its potent anti-cancer and anti-inflammatory effects, which make it a promising candidate for the development of new therapies. In addition, N-(3,4-difluorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide has been found to have low toxicity in animal models, which suggests that it may have fewer side effects than other compounds that are currently used in cancer and inflammation treatments. However, one limitation of using N-(3,4-difluorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide in lab experiments is its relatively complex synthesis method, which may make it difficult to produce in large quantities.

Orientations Futures

There are several future directions for the study of N-(3,4-difluorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide. One potential direction is the development of new therapies that target the enzymes and signaling pathways that are inhibited by N-(3,4-difluorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide. Another potential direction is the investigation of the pharmacokinetics and pharmacodynamics of N-(3,4-difluorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide in animal models, which could provide insights into its potential therapeutic applications in humans. Furthermore, the study of N-(3,4-difluorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide in combination with other compounds could lead to the development of more effective therapies for cancer, inflammation, and neurological disorders.

Méthodes De Synthèse

N-(3,4-difluorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide can be synthesized using a multi-step process that involves the reaction of 3,4-difluoroaniline with 2-(4-phenyl-6-trifluoromethyl-2-pyrimidinylthio)acetic acid, followed by the addition of N,N-dimethylformamide dimethyl acetal and trifluoroacetic acid. The resulting compound is then purified using column chromatography.

Applications De Recherche Scientifique

N-(3,4-difluorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-(3,4-difluorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, N-(3,4-difluorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide has been found to have anti-inflammatory effects and can reduce the severity of inflammation in animal models. Furthermore, N-(3,4-difluorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide has shown promise in the treatment of neurological disorders, such as Alzheimer's disease, by reducing the accumulation of amyloid-beta peptides in the brain.

Propriétés

Formule moléculaire

C20H14F5N3OS

Poids moléculaire

439.4 g/mol

Nom IUPAC

N-(3,4-difluorophenyl)-2-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanamide

InChI

InChI=1S/C20H14F5N3OS/c1-11(18(29)26-13-7-8-14(21)15(22)9-13)30-19-27-16(12-5-3-2-4-6-12)10-17(28-19)20(23,24)25/h2-11H,1H3,(H,26,29)

Clé InChI

MTHUTEYYKBPBQC-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=CC(=C(C=C1)F)F)SC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3

SMILES canonique

CC(C(=O)NC1=CC(=C(C=C1)F)F)SC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.